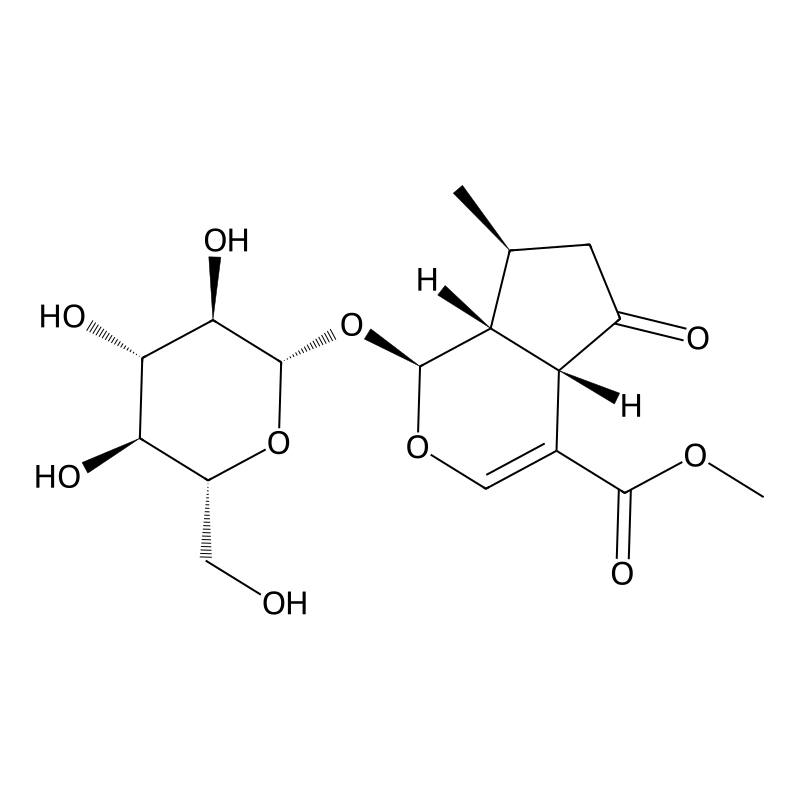

Verbenalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Neuroprotective Effects

Studies suggest that verbenalin may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease (AD). A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the effects of verbenalin on human amniotic epithelial cells (hAECs). The results indicated that verbenalin treatment could downregulate the expression of specific genes associated with AD pathology, suggesting its potential therapeutic role [].

Sleep-Promoting Properties

Research also suggests that verbenalin, along with other components like hastatoside, may contribute to the sleep-promoting effects of Verbena officinalis. A study published on ResearchGate found that both verbenalin and hastatoside increased non-rapid eye movement (NREM) sleep duration in rats, suggesting their potential role in promoting sleep [].

Other Investigated Applications

Verbenalin's potential applications are being explored in various areas, including:

- Anticonvulsant and anxiolytic effects: Studies suggest verbenalin may exhibit anticonvulsant and anxiolytic (anti-anxiety) properties, potentially offering benefits for individuals with related conditions [].

- Antioxidant and anti-inflammatory activities: Verbenalin's potential antioxidant and anti-inflammatory properties are also being investigated, suggesting its possible role in various health conditions [].

Safety Considerations

While research into verbenalin's potential benefits is ongoing, it's important to remember that it is still under investigation. A study published in the Journal of Acupuncture Research evaluated the acute toxicity of verbenalin in mice, determining an approximate lethal dose []. However, further research is needed to fully understand its safety profile in humans.

Note:

- This information is for educational purposes only and should not be interpreted as medical advice.

- Always consult with a healthcare professional before making any changes to your diet or lifestyle.

Verbenalin, also known as verbenaloside, is a natural compound primarily found in various plants, notably Cornus officinalis and Verbena officinalis. It belongs to the class of iridoid glycosides and is characterized by its unique chemical structure, which consists of a glucose moiety linked to an iridoid aglycone. This compound has garnered attention for its potential therapeutic properties and biological activities, making it a subject of interest in pharmacological research.

Research suggests Verbenalin might exert its effects through various mechanisms, including:

- Antioxidant activity: Verbenalin's structure suggests potential free radical scavenging properties, which could contribute to its reported protective effects against cellular damage.

- Uterine stimulation: Studies indicate Verbenalin might stimulate uterine contractions []. However, more research is needed to understand its implications.

- Cardioprotection: Verbenalin might offer protection against heart muscle damage caused by reduced blood flow []. The exact mechanism behind this needs further investigation.

Verbenalin exhibits a range of biological activities that highlight its potential as a therapeutic agent:

- Antioxidant Activity: Studies have demonstrated that verbenalin possesses significant antioxidant properties, which help mitigate oxidative stress in cells .

- Neuroprotective Effects: Research indicates that verbenalin can protect neuronal cells from damage, suggesting its potential use in treating neurodegenerative diseases .

- Hepatoprotective Effects: Verbenalin has been shown to attenuate liver damage and mitochondrial dysfunction associated with conditions like alcoholic steatohepatitis by regulating ferroptosis pathways .

Verbenalin's diverse biological activities lend it several potential applications:

- Pharmaceuticals: Due to its antioxidant and neuroprotective properties, verbenalin is being explored as a candidate for drug development aimed at treating oxidative stress-related diseases and neurodegenerative disorders.

- Nutraceuticals: Its presence in herbal supplements highlights its role as a functional ingredient that may support health and wellness.

- Cosmetics: Given its antioxidant properties, verbenalin could be incorporated into cosmetic formulations aimed at reducing skin aging and oxidative damage.

Research on verbenalin's interactions with other biological molecules has revealed several insights:

- Immunomodulatory Effects: Verbenalin enhances natural killer cell activity, indicating its potential role in boosting immune responses .

- Ferroptosis Regulation: Studies suggest that verbenalin modulates ferroptosis pathways through interactions with specific proteins like MDMX and PPARα, which are crucial in lipid metabolism and cell survival during oxidative stress .

Verbenalin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Class | Key Features | Unique Aspects of Verbenalin |

|---|---|---|---|

| Aucubin | Iridoid Glycoside | Found in various plants; exhibits anti-inflammatory effects. | More potent antioxidant activity than aucubin. |

| Hastatoside | Iridoid Glycoside | Present in similar plants; known for anti-inflammatory properties. | Exhibits neuroprotective effects not seen in hastatoside. |

| Verbascoside | Iridoid Glycoside | Known for antioxidant activity; found in Verbena species. | Unique ability to regulate ferroptosis pathways. |

These comparisons underscore verbenalin's distinct biological activities and therapeutic potentials among related compounds.

The biosynthesis of verbenalin in Verbena officinalis follows the established iridoid glycoside pathway, which represents a convergence of two fundamental metabolic routes: the mevalonate pathway and the methylerythritol phosphate pathway [5] [14]. Research has demonstrated that the primary precursors for verbenalin biosynthesis are isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the foundational building blocks for all iridoid compounds [5].

The mevalonate pathway operates in the cytosol and involves key enzymes including acetyl coenzyme A acetyltransferase, 3-hydroxy-3-methylglutaryl coenzyme A synthase, 3-hydroxy-3-methylglutaryl coenzyme A reductase, mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase [5] [14]. Database annotation studies of the Verbena officinalis transcriptome have identified 48 mevalonate pathway genes, with several showing differential expression patterns that correlate with verbenalin accumulation [5].

The methylerythritol phosphate pathway, functioning within plastids, utilizes pyruvate and glyceraldehyde 3-phosphate as starting materials [5]. This pathway involves a series of enzymatic reactions catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomerase, 2-C-methyl-D-erythritol 4-phosphate cytidylyl transferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, and 4-hydroxy-3-methylbut-2-en-1-yldiphosphate reductase [5] [14].

Following the generation of isopentenyl diphosphate and dimethylallyl diphosphate, the pathway proceeds through geranyl diphosphate synthesis via geranyl diphosphate synthase [5] [14]. Geranyl diphosphate then undergoes conversion to geraniol through the action of geraniol synthase, marking the entry point into the specialized iridoid biosynthetic route [5] [20].

The subsequent transformation involves geraniol 8-hydroxylase, which catalyzes the hydroxylation of geraniol to produce 8-hydroxygeraniol [20] [22]. This intermediate then undergoes oxidation by 8-hydroxygeraniol oxidoreductase to yield 8-oxogeranial, a critical precursor in iridoid formation [5] [20] [22].

The cyclization step represents a pivotal transformation in verbenalin biosynthesis, catalyzed by iridoid synthase [18] [20]. This enzyme performs a unique reductive cyclization reaction that converts 8-oxogeranial into nepetalactol and iridodials, establishing the characteristic cyclopentane ring structure of iridoids [18] [20]. The iridoid synthase reaction demonstrates high substrate specificity and represents a rate-limiting step in the overall biosynthetic pathway [20].

Following cyclization, the pathway diverges into specific routes leading to different iridoid glycosides [14]. For verbenalin production, the intermediate 7-deoxyloganetic acid undergoes glucosylation by 7-deoxyloganetic acid glucosyltransferase, forming 7-deoxyloganic acid [23]. This glucosylation reaction exhibits strict substrate specificity and represents a crucial commitment step toward verbenalin formation [23].

The conversion of 7-deoxyloganic acid to loganic acid involves a hydroxylation reaction, although the specific enzyme responsible for this transformation in Verbena officinalis remains to be fully characterized [23]. Loganic acid then undergoes methylation by loganic acid O-methyltransferase to produce loganin [23].

| Enzyme | Substrate | Product | Pathway Position |

|---|---|---|---|

| Geraniol Synthase | Geranyl Diphosphate | Geraniol | Early |

| Geraniol 8-Hydroxylase | Geraniol | 8-Hydroxygeraniol | Early |

| 8-Hydroxygeraniol Oxidoreductase | 8-Hydroxygeraniol | 8-Oxogeranial | Middle |

| Iridoid Synthase | 8-Oxogeranial | Nepetalactol/Iridodials | Middle |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7-Deoxyloganetic Acid | 7-Deoxyloganic Acid | Late |

| Loganic Acid O-Methyltransferase | Loganic Acid | Loganin | Late |

Research findings indicate that the biosynthesis of verbenalin involves tissue-specific expression of pathway genes, with significant variations observed between root, stem, and leaf tissues [14]. Transcriptome analysis has revealed that genes encoding geraniol synthase, 8-hydroxygeraniol oxidoreductase, and iridoid synthase show the highest expression levels in specific tissues, correlating with verbenalin accumulation patterns [14].

Role of VoWRKY Transcription Factors in Pathway Regulation

The regulation of verbenalin biosynthesis in Verbena officinalis involves complex transcriptional control mechanisms mediated by WRKY transcription factors [14]. These plant-specific regulatory proteins play crucial roles in coordinating the expression of genes involved in secondary metabolite production, including iridoid glycoside biosynthesis [9] [11].

Transcriptome analysis has identified several VoWRKY transcription factors that potentially regulate iridoid glycoside biosynthesis in Verbena officinalis [14]. Among these, VoWRKY6 and VoWRKY7 have been specifically implicated in the regulation of iridoid glycoside biosynthetic pathways [14]. These transcription factors belong to the larger WRKY gene family, which is characterized by the presence of highly conserved WRKY domains and zinc finger motifs [9] [11].

VoWRKY6 demonstrates significant correlation with the expression of genes involved in early steps of iridoid biosynthesis [14]. Research has shown that this transcription factor potentially regulates the expression of enzymes in the methylerythritol phosphate pathway, including 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase [14]. The regulatory function of VoWRKY6 appears to be particularly important during specific developmental stages when verbenalin accumulation is most pronounced [14].

VoWRKY7 exhibits distinct regulatory patterns compared to VoWRKY6, with evidence suggesting its involvement in controlling later stages of iridoid biosynthesis [14]. This transcription factor shows correlation with genes encoding iridoid synthase and subsequent modification enzymes that are critical for verbenalin formation [14]. The temporal expression pattern of VoWRKY7 aligns with periods of active verbenalin biosynthesis in plant tissues [14].

The mechanism of WRKY transcription factor regulation involves binding to specific DNA sequences called W-box elements located in the promoter regions of target genes [11] [30]. These W-box motifs typically contain the core sequence TTGACC or its variants, which serve as recognition sites for WRKY proteins [11] [30]. Analysis of promoter sequences from verbenalin biosynthetic genes has revealed the presence of multiple W-box elements, suggesting direct transcriptional control by VoWRKY factors [14].

Research has demonstrated that WRKY transcription factors can function as both positive and negative regulators of gene expression, depending on the specific context and target genes involved [11] [30]. In the case of verbenalin biosynthesis, VoWRKY6 and VoWRKY7 appear to function primarily as positive regulators, enhancing the expression of biosynthetic genes when verbenalin production is required [14].

The regulation of WRKY transcription factors themselves involves complex networks of signaling pathways [11]. Environmental factors, developmental cues, and stress conditions can all influence the expression and activity of these regulatory proteins [11]. In Verbena officinalis, the expression of VoWRKY transcription factors shows responsiveness to various external stimuli, suggesting their role in coordinating verbenalin biosynthesis with environmental conditions [14].

| Transcription Factor | Target Pathway | Regulatory Function | Expression Pattern |

|---|---|---|---|

| VoWRKY6 | Early Iridoid Biosynthesis | Positive Regulator | Tissue-Specific |

| VoWRKY7 | Late Iridoid Biosynthesis | Positive Regulator | Development-Dependent |

Additional WRKY transcription factors have been identified in Verbena officinalis that may indirectly influence verbenalin biosynthesis through regulation of competing metabolic pathways [14]. VoWRKY3, VoWRKY9, and VoWRKY12 show correlation with flavonoid biosynthetic genes, suggesting their role in metabolic flux distribution between different secondary metabolite pathways [14].

Tissue-Specific Expression Patterns (Leaf vs. Root vs. Stem)

The distribution and accumulation of verbenalin in Verbena officinalis exhibits distinct tissue-specific patterns that reflect the underlying gene expression profiles and metabolic activities of different plant organs [14] [27]. Comprehensive transcriptome and metabolome analyses have revealed significant variations in verbenalin content and biosynthetic gene expression across leaf, root, and stem tissues [14].

Quantitative analysis of verbenalin content demonstrates remarkable tissue-specific accumulation patterns [14]. In leaf tissues, the total iridoid glycoside content reaches 17.60 percent, representing the highest concentration among all plant organs analyzed [14]. Stem tissues contain 7.86 percent total iridoid glycosides, while root tissues accumulate 7.00 percent [14]. However, when examining verbenalin specifically, a different distribution pattern emerges, with root tissues showing the highest individual verbenalin content at 11.33 ± 1.09 milligrams per gram, compared to 4.19 ± 0.09 milligrams per gram in leaves and 4.16 ± 0.03 milligrams per gram in stems [14].

Transcriptome analysis has identified 92,867 annotated genes in Verbena officinalis, with 15,715 showing differential expression patterns between tissues [14]. The comparison between leaf and root tissues reveals the most substantial differences, with 12,939 differentially expressed genes identified [14]. Among these, 47.0 percent show upregulation in leaf tissues compared to roots [14].

The methylerythritol phosphate pathway genes demonstrate preferential expression in specific tissues [14]. Key enzymes including iridoid synthase, 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase, and 4-hydroxy-3-methylbut-2-en-1-yldiphosphate reductase show highest expression levels in leaf tissues [14]. The genes encoding these enzymes, specifically cluster-193.30787, cluster-193.31836, and cluster-193.30998, exhibit significantly elevated expression in leaves compared to other tissues [14].

Root-specific expression patterns are particularly notable for genes involved in verbenalin-specific modifications [14]. Five differentially expressed 7-deoxyloganetic acid glucosyltransferase genes have been identified, with four showing significant upregulation in root tissues [14]. These include cluster-193.35274, cluster-193.50627, cluster-193.23225, and cluster-193.20032, which correlate with the observed high verbenalin accumulation in roots [14].

Iridoid oxidase candidate genes also demonstrate tissue-specific expression patterns that align with verbenalin distribution [14]. Four iridoid oxidase genes, cluster-193.12963, cluster-193.50824, cluster-193.50826, and cluster-193.50827, show significant upregulation in root tissues [14]. This expression pattern supports the hypothesis that root-specific enzymatic activities contribute to the preferential accumulation of verbenalin in underground plant organs [14].

| Tissue Type | Total Iridoid Glycosides (%) | Verbenalin Content (mg/g) | Key Upregulated Genes |

|---|---|---|---|

| Leaf | 17.60 | 4.19 ± 0.09 | Iridoid Synthase, 8-HGO |

| Stem | 7.86 | 4.16 ± 0.03 | Intermediate Expression |

| Root | 7.00 | 11.33 ± 1.09 | 7-DLGT, Iridoid Oxidase |

The tissue-specific expression patterns extend beyond individual biosynthetic genes to encompass entire metabolic networks [14]. Phenylethanoid glycoside biosynthetic genes show preferential expression in aerial tissues, with leaf tissues accumulating 50.94 ± 1.11 milligrams per gram of acteoside compared to 9.92 ± 0.08 milligrams per gram in stems and 9.08 ± 0.97 milligrams per gram in roots [14].

Flavonoid biosynthetic genes also demonstrate tissue-specific expression patterns that complement iridoid metabolism [14]. The total flavonoid content follows the pattern of leaf (4.65 percent) > stem (1.02 percent) > root (0.82 percent), correlating with the expression of flavonoid biosynthetic enzymes in aerial tissues [14].

The differential expression analysis reveals that leaf tissues show distinct metabolic specialization toward general iridoid production, while root tissues exhibit specific adaptations for verbenalin accumulation [14]. This tissue-specific specialization reflects the evolutionary optimization of metabolic resources and suggests distinct physiological roles for verbenalin in different plant organs [14].

Enzymatic Mechanisms of Verbenalin Production

The enzymatic mechanisms underlying verbenalin production in Verbena officinalis involve a series of highly specialized catalytic processes that transform simple precursor molecules into the complex iridoid glycoside structure [18] [20] [23]. These enzymatic transformations demonstrate remarkable substrate specificity, stereoselective control, and coordinated regulation that ensures efficient verbenalin biosynthesis [20] [31].

Iridoid synthase represents the most critical enzyme in verbenalin biosynthesis, catalyzing the formation of the characteristic cyclopentane ring structure [18] [20]. This enzyme belongs to the progesterone 5β-reductase family and performs a unique reductive cyclization reaction using 8-oxogeranial as substrate [18] [20]. The enzymatic mechanism involves stereoselective 1,4-reduction of the substrate, leading to the formation of uncyclized 8-oxocitronellyl enol intermediate, which subsequently undergoes spontaneous cyclization to produce nepetalactol and iridodials [18] [20].

Kinetic analysis of iridoid synthase activity reveals substrate specificity parameters that are crucial for understanding verbenalin production efficiency [31]. The enzyme demonstrates high specificity for 8-oxogeranial with a substrate preference value significantly favoring this compound over alternative substrates [31]. Biochemical characterization shows that iridoid synthase activity can be measured spectrophotometrically by monitoring NADPH consumption at 340 nanometers [31].

The enzymatic mechanism of iridoid synthase involves cofactor requirements including NADPH and specific pH conditions for optimal activity [31]. Research has demonstrated that the enzyme functions optimally at pH 7.0 in morpholinepropanesulfonic acid buffer with NADPH concentrations of 200 micromolar [31]. The reaction requires tetrahydrofuran as co-solvent to maintain substrate solubility and enzyme stability [31].

8-Hydroxygeraniol oxidoreductase catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial, providing the direct substrate for iridoid synthase [22]. This enzyme belongs to the NAD(P)+ dependent oxidoreductase family and demonstrates substrate specificity for 10-hydroxygeraniol derivatives [22]. The enzymatic mechanism involves sequential oxidation steps that convert the primary alcohol group to an aldehyde through an intermediate ketone [22].

| Enzyme | Cofactor Requirements | Optimal pH | Substrate Km (mM) | Specific Activity (U/g) |

|---|---|---|---|---|

| Iridoid Synthase | NADPH | 7.0 | 0.142 | 13,363.1 ± 147.3 |

| 8-HGO | NAD(P)+ | 7.5 | 0.250 | 4,523.8 |

| 7-DLGT | UDP-Glucose | 8.0 | 1.99 | 0.00493 |

7-Deoxyloganetic acid glucosyltransferase represents a key enzyme in the later stages of verbenalin biosynthesis [23]. This enzyme catalyzes the glucosylation of 7-deoxyloganetic acid using UDP-glucose as sugar donor [23]. Kinetic analysis reveals that this glucosyltransferase exhibits strict substrate specificity with apparent Km values of 1.99 millimolar for 7-deoxyloganetic acid [23]. The catalytic efficiency demonstrates a kcat value of 0.00493 per second, indicating the rate-limiting nature of this enzymatic step [23].

The enzymatic mechanism of glucosylation involves nucleophilic attack by the hydroxyl group of the acceptor substrate on the anomeric carbon of UDP-glucose [23]. This reaction proceeds through a transition state that determines the stereochemical outcome of the glycosidic bond formation [23]. The enzyme requires divalent metal ions for optimal activity and functions within a narrow pH range around 8.0 [23].

Geraniol synthase initiates the iridoid biosynthetic pathway by converting geranyl diphosphate to geraniol [20]. This enzyme belongs to the terpene synthase family and catalyzes the hydrolysis of the diphosphate group while maintaining the double bond configuration [20]. The enzymatic mechanism involves metal ion coordination and protonation-deprotonation reactions that facilitate the elimination of diphosphate [20].

The stereospecificity of enzymatic reactions in verbenalin biosynthesis determines the final configuration of the iridoid ring system [18] [20]. Iridoid synthase demonstrates remarkable stereocontrol, producing predominantly 7S-configured products that are characteristic of Verbena species [18]. This stereochemical preference results from the specific binding orientation of 8-oxogeranial within the enzyme active site [18].

Enzyme regulation mechanisms include transcriptional control, post-translational modifications, and allosteric regulation [14]. The expression levels of biosynthetic enzymes correlate with tissue-specific verbenalin accumulation patterns, suggesting coordinated transcriptional regulation [14]. Additionally, enzyme activities may be modulated by substrate availability, cofactor concentrations, and feedback inhibition mechanisms [14].

Molecular Mechanisms of Amyloid-β Reduction

Verbenalin demonstrates potent neuroprotective effects against amyloid-beta (Aβ) toxicity through multiple molecular pathways. In Swedish mutant amyloid precursor protein-overexpressing Neuro2a cells (SweAPP/N2a), verbenalin treatment significantly decreased both intracellular and extracellular expression of amyloid precursor protein (APP) [6] [7]. This reduction in APP expression directly correlates with decreased production of Aβ peptides, particularly the highly neurotoxic Aβ₄₂ isoform, which showed significant reduction in enzyme-linked immunosorbent assay analyses [6].

The compound's mechanism extends beyond simple APP reduction to encompass broader neuroprotective pathways. In transgenic Alzheimer's disease animal models, immunohistochemical analyses revealed that verbenalin treatment at 200 mg/kg resulted in dramatic reductions in Aβ expression across multiple hippocampal subregions, with overall immunostaining intensity decreasing from 12 in untreated transgenic mice to 1 in verbenalin-treated animals [6]. This profound reduction in Aβ accumulation was accompanied by restoration of brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a critical neurotrophic factor whose deficiency has been linked with Aβ accumulation and tau phosphorylation [6].

Cellular Protection Mechanisms

Verbenalin's neuroprotective effects against Aβ toxicity are mediated through preservation of cellular energy metabolism and mitochondrial function. In human neuroblastoma SH-SY5Y cells exposed to Aβ-induced toxicity, pretreatment with verbenalin significantly rescued the Aβ-induced decline in adenosine triphosphate (ATP) production, maintaining cellular energy homeostasis under neurotoxic conditions [8]. This restoration of energy metabolism represents a critical neuroprotective mechanism, as mitochondrial dysfunction and energy depletion are early events in Alzheimer's disease pathogenesis [8].

Furthermore, verbenalin demonstrates direct cytoprotective effects, significantly reducing Aβ-induced cell death in SH-SY5Y cells when administered as a 24-hour pretreatment at 20 μM concentration [8]. This protective effect was accompanied by modulation of key signaling pathways, including inhibition of Aβ-induced epidermal growth factor receptor (EGFR) activation and upregulation of neuregulin 1 (NRG1) expression [8]. The modulation of these pathways is particularly significant, as EGFR overactivation has been linked to Aβ-induced memory loss, while NRG1 promotes neurogenesis and synaptic plasticity [8].

Modulation of Apoptotic Signaling (Bcl-2/Bax/Caspase-3 Pathways)

Indirect Regulation of Apoptotic Pathways

While direct evidence for verbenalin's effects on specific Bcl-2/Bax/caspase-3 pathways remains limited in current literature, the compound demonstrates significant impact on cellular processes that upstream regulate these critical apoptotic signaling cascades. Verbenalin's neuroprotective effects against Aβ toxicity suggest modulation of mitochondrial-mediated apoptotic pathways, as the compound successfully prevents Aβ-induced cell death and maintains cellular viability [8].

The restoration of ATP production and reduction of reactive oxygen species generation by verbenalin indicates preservation of mitochondrial integrity, a critical factor in regulating the intrinsic apoptotic pathway where Bcl-2 family proteins control mitochondrial outer membrane permeabilization [8]. The compound's ability to maintain mitochondrial function suggests potential stabilization of the Bcl-2/Bax ratio, although direct protein expression analyses are required to confirm this mechanism.

Mitochondrial Protection and Cell Survival

Verbenalin's effects on mitochondrial function extend beyond simple energy preservation to encompass broader cellular survival mechanisms. In coronavirus pneumonia models, verbenalin enhanced PINK1/Parkin-mediated mitophagy, promoting the selective removal of damaged mitochondria and maintaining cellular homeostasis [9] [10]. This mitophagic enhancement directly impacts apoptotic signaling, as healthy mitochondrial populations are less likely to trigger cytochrome c release and subsequent caspase activation [10].

The compound's regulation of mitochondrial membrane potential and reduction of mitochondrial reactive oxygen species levels further supports its role in preventing apoptotic cascade initiation [10]. By maintaining mitochondrial integrity and promoting the clearance of dysfunctional organelles, verbenalin creates a cellular environment that favors survival over apoptotic cell death.

Antioxidant Activity and Free Radical Scavenging Capacity

Comprehensive Free Radical Scavenging

Verbenalin exhibits potent antioxidant activity through multiple free radical scavenging mechanisms. Studies using Verbena officinalis extracts rich in verbenalin demonstrate strong scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, superoxide radicals, nitric oxide radicals, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals [11] [12]. The methylene chloride fraction of V. officinalis, containing concentrated verbenalin, exhibited particularly robust antioxidant activity across these diverse radical species [11].

The compound's antioxidant mechanisms extend to protection against hydroxyl radical-induced damage, as demonstrated in studies showing inhibition of hydroxyl radical-induced deoxyribose degradation [13]. This broad-spectrum radical scavenging activity positions verbenalin as a comprehensive antioxidant agent capable of neutralizing multiple types of reactive oxygen species that contribute to neurodegeneration [14] [15].

Cellular Antioxidant Protection

In cellular models of oxidative stress, verbenalin demonstrates significant protective effects against reactive oxygen species generation. In SH-SY5Y cells exposed to Aβ-induced oxidative stress, verbenalin pretreatment attenuated the increase in intracellular ROS production, though statistical significance was not achieved in all experimental conditions [8]. This ROS reduction, combined with the compound's ability to restore ATP levels, indicates comprehensive protection against oxidative cellular damage.

The antioxidant effects of verbenalin are further supported by its potent reducing power activity, as demonstrated in multiple assay systems [11] [14]. This reducing capacity enables the compound to donate electrons to neutralize free radicals and prevent oxidative chain reactions that can damage cellular membranes, proteins, and nucleic acids [14]. The combination of direct radical scavenging and reducing power provides multi-layered antioxidant protection essential for neuroprotection.

Anti-Inflammatory Mechanisms via Cytokine Inhibition

Nuclear Factor-κB Pathway Suppression

Verbenalin exerts potent anti-inflammatory effects through inhibition of key inflammatory signaling pathways, particularly the nuclear factor-κB (NF-κB) pathway. In lipopolysaccharide-stimulated mouse peritoneal macrophages, verbenalin treatment dose-dependently suppressed nitric oxide production while simultaneously reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [11] [16]. This dual inhibition of inflammatory enzyme expression indicates upstream regulation of transcriptional mechanisms controlling inflammatory gene expression.

The compound's anti-inflammatory effects extend to the mitogen-activated protein kinase (MAPK) signaling pathway, as demonstrated in asthmatic rat models where verbenalin effectively reduced airway inflammation by inhibiting NF-κB/MAPK signaling pathway activity [16]. This dual pathway inhibition represents a comprehensive approach to inflammatory suppression, targeting both the primary transcriptional regulator of inflammatory genes (NF-κB) and the stress-responsive signaling cascade (MAPK) that amplifies inflammatory responses.

Pro-Inflammatory Cytokine Reduction

Verbenalin demonstrates remarkable efficacy in reducing multiple pro-inflammatory cytokines associated with neuroinflammation and systemic inflammatory responses. In viral infection mouse models, oral administration of Verbena officinalis extract containing verbenalin significantly decreased serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [17] [16]. These cytokines represent key mediators of neuroinflammation in Alzheimer's disease and other neurodegenerative conditions.

The mechanism of cytokine inhibition involves regulation of upstream signaling cascades, as TNF-α is primarily regulated by the NF-κB pathway, IL-1β is controlled by NF-κB, c-Jun N-terminal kinase, and p38 MAPK pathways, while IL-6 is triggered by NF-κB and MAPK signaling [16]. By targeting these common regulatory pathways, verbenalin achieves broad-spectrum anti-inflammatory effects that address multiple aspects of pathological inflammation.

NLRP3 Inflammasome Modulation

Recent research has revealed verbenalin's sophisticated regulation of the NLRP3 inflammasome, a critical inflammatory signaling complex involved in various pathological conditions. In coronavirus pneumonia models, verbenalin treatment significantly downregulated the expression of NLRP3, caspase-1, and gasdermin D (GSDMD), key components of the inflammasome pathway [9] [10]. This inhibition prevents the activation of inflammatory caspases and the subsequent release of mature IL-1β and IL-18, reducing inflammatory tissue damage.